2-{3-[(tert-butoxy)carbonyl]phenyl}aceticacid
Description
2-{3-[(tert-Butoxycarbonyl)phenyl}acetic acid (IUPAC: 2-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid) is a synthetic intermediate featuring a phenylacetic acid backbone modified with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the phenyl ring’s 3-position. This compound is widely utilized in peptide synthesis and medicinal chemistry due to the Boc group’s role in protecting amines during multi-step reactions . Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 279.30 g/mol, and it is typically provided at 95% purity for research applications .
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-5-9(7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNNUFURMIUVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of phenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products
Oxidation: Formation of phenylacetic acid derivatives with oxidized phenyl rings.
Reduction: Formation of phenylethanol derivatives.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide and protein derivatives by protecting amine groups during synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection of functional groups.
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid primarily involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine . This selective protection and deprotection strategy is crucial in multi-step organic synthesis, enabling the synthesis of complex molecules with high precision.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The Boc-protected phenylacetic acid derivatives differ in substituent placement, heterocyclic systems, and side-chain modifications. Below is a systematic comparison:
Physicochemical and Reactivity Differences
Solubility
- The pyridin-3-yl analog () exhibits higher aqueous solubility due to the polar pyridine nitrogen, whereas the p-tolyl variant () is more hydrophobic .
Stability
- All Boc-protected compounds are stable under basic conditions but undergo deprotection in acidic environments (e.g., HCl/EtOAc). The benzazepine derivative shows slower deprotection kinetics due to steric shielding of the Boc group by the heterocycle .
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